molecular formula C13H12F4O B7993811 2,3,4,5-Tetrafluorophenyl cyclohexyl ketone

2,3,4,5-Tetrafluorophenyl cyclohexyl ketone

Cat. No.: B7993811
M. Wt: 260.23 g/mol
InChI Key: YJQKWABJQHQCLG-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorophenyl cyclohexyl ketone is an organic compound characterized by the presence of a cyclohexyl group attached to a tetrafluorophenyl ring through a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrafluorophenyl cyclohexyl ketone typically involves the reaction of cyclohexanone with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cyclohexanone+2,3,4,5-Tetrafluorobenzoyl chloride2,3,4,5-Tetrafluorophenyl cyclohexyl ketone+HCl\text{Cyclohexanone} + \text{2,3,4,5-Tetrafluorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexanone+2,3,4,5-Tetrafluorobenzoyl chloride→2,3,4,5-Tetrafluorophenyl cyclohexyl ketone+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation or recrystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrafluorophenyl cyclohexyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4,5-Tetrafluorophenyl cyclohexyl ketone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluorophenyl cyclohexyl ketone depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrafluorophenyl methyl ketone
  • 2,3,4,5-Tetrafluorophenyl ethyl ketone
  • 2,3,4,5-Tetrafluorophenyl propyl ketone

Uniqueness

2,3,4,5-Tetrafluorophenyl cyclohexyl ketone is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs with smaller alkyl groups. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

cyclohexyl-(2,3,4,5-tetrafluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4O/c14-9-6-8(10(15)12(17)11(9)16)13(18)7-4-2-1-3-5-7/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQKWABJQHQCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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